N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
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Overview
Description
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine: is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidine and pyrrolidine moieties. Common synthetic routes include:
Condensation reactions: These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.
Cyclization reactions: Cyclization of intermediates containing the pyrimidine and pyrrolidine fragments is performed under acidic or basic conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alkyl halides, and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or pyrimidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in receptor binding assays. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A potent reversible MPS1 inhibitor.
4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine: A compound with similar structural features.
Uniqueness: N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine stands out due to its unique combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-5-(1-methylpyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-19(2)14-16-8-12(11-7-17-20(3)9-11)13(18-14)10-4-5-15-6-10/h7-10,15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNXABCBAGXMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2C3CCNC3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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